molecular formula C10H6FI B1314064 2-Fluoro-1-iodonaphthalene CAS No. 70109-77-2

2-Fluoro-1-iodonaphthalene

Cat. No.: B1314064
CAS No.: 70109-77-2
M. Wt: 272.06 g/mol
InChI Key: ARHVJMCTZHYRPB-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodonaphthalene is a chemical compound with the molecular weight of 272.06 . It is typically in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6FI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 iodine atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 272.06 .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Fluoro-1-iodonaphthalene is involved in various synthesis and chemical reactivity studies. It has been utilized in the basicity gradient-driven migration of iodine, showcasing its regioflexibility in the substitution of fluoroarenes. This compound undergoes transformations through deprotonation with alkyllithium or lithium dialkylamide as reagents, leading to the formation of acids and iodofluoroarenes including 1-fluoro-2-iodonaphthalene. The study reveals the potential for creating diverse chemical structures, highlighting its versatility in synthetic chemistry (Rausis & Schlosser, 2002).

Photophysics and Photodissociation Dynamics

The ultrafast relaxation and dissociation channels of 1-iodonaphthalene have been explored, indicating complex decay profiles that result from the excitation of specific molecular states. This research provides insight into the fundamental photophysics of this compound derivatives, suggesting applications in material science and photodynamic therapy (Montero et al., 2010).

Nanotechnology and Sensing Applications

In nanotechnology, this compound has been utilized as a stabilizing ligand for luminescent gold clusters. These clusters have been applied in the selective sensing of thiols through a ligand displacement strategy, showcasing the potential of this compound in developing sensitive chemical sensors for biological and environmental monitoring (Kubavat et al., 2021).

Organic Photovoltaics

Additionally, this compound derivatives have been incorporated into bulk heterojunction solar cells as processing additives. Their inclusion has led to improved efficiency of polymer solar cells, demonstrating the compound's utility in enhancing the performance of renewable energy technologies (Heo et al., 2013).

Safety and Hazards

The safety information for 2-Fluoro-1-iodonaphthalene indicates that it may cause skin and eye irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Fluoro-1-iodonaphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes or stress responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the enzyme, thereby preventing the metabolism of other substrates. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound can be relatively stable under certain conditions, but it may degrade over time, leading to the formation of degradation products that could have different biological activities . Long-term exposure to this compound in cell cultures or animal models may result in cumulative effects on cellular function, including potential toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including liver damage, oxidative stress, and disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, which can alter the compound’s chemical structure and biological properties. The interaction with cofactors such as NADPH is also crucial for these metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes by passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, affecting its localization and activity. The distribution within tissues can also vary, with higher concentrations potentially found in organs involved in detoxification, such as the liver.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may localize to specific compartments or organelles, such as the endoplasmic reticulum, where it can interact with enzymes involved in metabolism . Targeting signals or post-translational modifications may direct the compound to these specific locations, influencing its biological effects. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.

Properties

IUPAC Name

2-fluoro-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHVJMCTZHYRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308355
Record name Naphthalene, 2-fluoro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70109-77-2
Record name Naphthalene, 2-fluoro-1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70109-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-fluoro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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